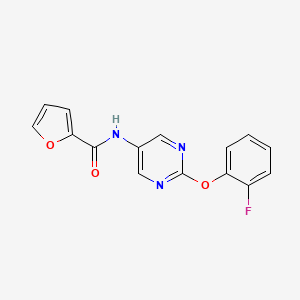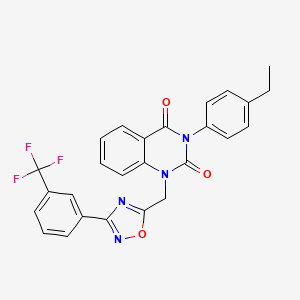![molecular formula C14H13BrClNO B2363373 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol CAS No. 1223888-09-2](/img/structure/B2363373.png)
4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H13BrClNO and a molecular weight of 326.62 . It is also known as chlorhexidine.
Synthesis Analysis
The synthesis of “this compound” can be achieved from 5-bromo-2-chloro-4’-ethoxydiphenylmethane .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Derivatives
4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol has been used in the synthesis of various compounds. For example, it has been involved in the synthesis of Schiff base compounds, which are further utilized in various chemical studies (Sun Ducheng, 2012).
Characterization and Crystal Structure Analysis
The compound has been characterized in several studies using techniques like NMR spectroscopy and X-ray crystallography, providing detailed insights into its molecular structure (A. D. Khalaji et al., 2017).
Molecular Geometry Studies
Investigations into the molecular geometry of derivatives of this compound have been conducted, using computational methods like density function method (DFT), contributing to the understanding of its chemical properties (Y. Chumakov et al., 2007).
Chemical Properties and Applications
Electrochemical and Magnetic Properties
Studies have explored the electrochemical and magnetic behaviors of complexes derived from this compound, highlighting its potential in material science and coordination chemistry (P. Amudha et al., 1999).
Thermal Analysis
The thermal properties of complexes involving this compound have been examined, providing insights into its stability and potential applications in various thermal processes (R. Takjoo et al., 2013).
Catalase-Like Activity
The compound's derivatives have been investigated for their catalase-like activity, suggesting its relevance in biochemical applications, such as enzyme mimicking (Chikako Higuchi et al., 1994).
Antimicrobial and Biological Screening
Several studies have assessed the antimicrobial activities of compounds derived from this compound, indicating its potential use in medical and pharmaceutical research (Z. Chohan et al., 2011).
Phenoxazinone Synthase Activity
Its derivatives have been studied for phenoxazinone synthase activity, relevant in enzymatic and biochemical research (S. Sagar et al., 2017).
Photodynamic Therapy Applications
The compound has been evaluated in the context of photodynamic therapy, particularly in the treatment of cancer, due to its properties as a photosensitizer (M. Pişkin et al., 2020).
Chelate Polymer Synthesis
It has been used in synthesizing chelate polymers, contributing to materials science and polymer chemistry (I. Kaya et al., 2011).
Wirkmechanismus
Pharmacokinetics
The molecular weight of the compound is 32662 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
4-bromo-2-[[(2-chlorophenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQUURDSZJINC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)
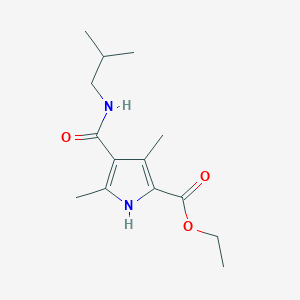

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
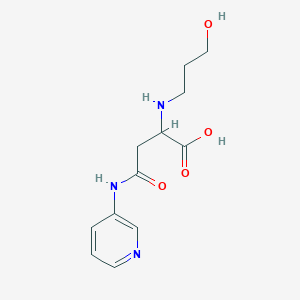
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)
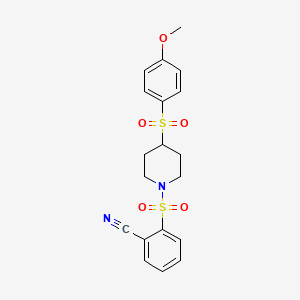
![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)
